molecular formula C23H22O B12600851 Benzene, 1-(4,4-diphenyl-3-butenyl)-2-methoxy- CAS No. 649556-17-2

Benzene, 1-(4,4-diphenyl-3-butenyl)-2-methoxy-

Cat. No.: B12600851
CAS No.: 649556-17-2
M. Wt: 314.4 g/mol
InChI Key: PKXNWOWISMWMIV-UHFFFAOYSA-N
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Description

Benzene, 1-(4,4-diphenyl-3-butenyl)-2-methoxy- is an organic compound with a complex structure that includes a benzene ring substituted with a 4,4-diphenyl-3-butenyl group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-(4,4-diphenyl-3-butenyl)-2-methoxy- typically involves multi-step organic reactions. One common synthetic route includes the alkylation of benzene with 4,4-diphenyl-3-butenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The methoxy group can be introduced through a methylation reaction using methanol and a strong acid like sulfuric acid (H2SO4).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-(4,4-diphenyl-3-butenyl)-2-methoxy- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce double bonds.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring reacts with electrophiles such as bromine (Br2) in the presence of a catalyst like iron (Fe).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions.

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C) catalyst.

    Substitution: Bromine (Br2), iron (Fe) catalyst.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated benzene derivatives.

Scientific Research Applications

Benzene, 1-(4,4-diphenyl-3-butenyl)-2-methoxy- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzene, 1-(4,4-diphenyl-3-butenyl)-2-methoxy- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Benzene, 1-(4,4-diphenyl-3-butenyl)-4-methoxy-
  • Benzene, 1-(4,4-diphenyl-3-butenyl)-3-methoxy-

Uniqueness

Benzene, 1-(4,4-diphenyl-3-butenyl)-2-methoxy- is unique due to the position of the methoxy group, which can significantly influence its chemical reactivity and interaction with other molecules. This positional difference can lead to variations in physical properties, such as boiling point and solubility, as well as biological activity.

Properties

CAS No.

649556-17-2

Molecular Formula

C23H22O

Molecular Weight

314.4 g/mol

IUPAC Name

1-(4,4-diphenylbut-3-enyl)-2-methoxybenzene

InChI

InChI=1S/C23H22O/c1-24-23-18-9-8-15-21(23)16-10-17-22(19-11-4-2-5-12-19)20-13-6-3-7-14-20/h2-9,11-15,17-18H,10,16H2,1H3

InChI Key

PKXNWOWISMWMIV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CCC=C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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